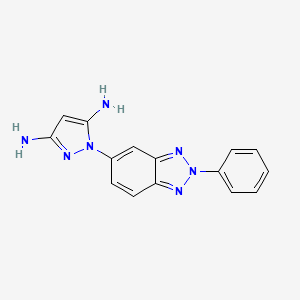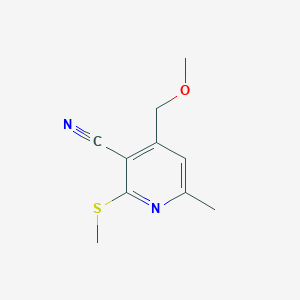![molecular formula C20H21N3O2 B5508532 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including condensation reactions, modifications of quinoline nuclei, and functional group transformations. For instance, compounds similar to N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide can be synthesized through reactions that involve the coupling of quinoline moieties with other functional groups, utilizing catalysts and specific conditions to achieve the desired products. These synthetic approaches highlight the versatility of quinoline chemistry and the potential to create complex molecules with specific functionalities (Simonetti, Larghi, & Kaufman, 2016).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized by the presence of the quinoline core, a bicyclic system that combines a benzene ring with a pyridine ring. This structural feature is crucial for the compound's chemical behavior and interactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the detailed structure of such compounds, providing insights into their three-dimensional arrangement and electronic environment (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the modification of the quinoline nucleus and the introduction of new functional groups. These reactions are fundamental for the synthesis of diverse quinoline-based molecules with potential biological activity. The chemical properties of these compounds are significantly influenced by the quinoline core, which imparts stability and reactivity patterns that are exploitable in synthetic chemistry (Lindahl, Carroll, Quinn, & Ripper, 2006).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of functional groups like hydroxyl and amide influences the compound's polarity, solubility in different solvents, and thermal behavior. These properties are crucial for the compound's applications in chemical syntheses and potential pharmaceutical formulations (Bizhanova, Suponitsky, Vakhitova, & Gataullin, 2017).
Chemical Properties Analysis
The chemical behavior of this compound is influenced by its functional groups. The compound's reactivity can be explored through various chemical reactions, including those that modify the quinoline nucleus or the side chains. Understanding the chemical properties of this compound is essential for its application in medicinal chemistry, where specific modifications can lead to new compounds with desired biological activities (Matarrese et al., 2001).
科学的研究の応用
Neuroprotective Properties
Neuroprotection in Cerebral Ischemia : Studies have identified quinoline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), as neuroprotectants for cerebral ischemia. These compounds act as potent and selective inhibitors of the quisqualate subtype of the glutamate receptor, protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Inhibitory Effects on Enzymes
Nicotinamide N-Methyltransferase (NNMT) Inhibition : Research on small molecule inhibitors of NNMT, an enzyme involved in the metabolism of xenobiotics, identified quinolinium analogs as promising scaffolds. These inhibitors, including quinoline derivatives, showed potent NNMT inhibition, potentially affecting metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Antagonistic Actions on Receptors
AMPA Receptor Modulation : Quinoline derivatives like CX516, acting on AMPA receptors, have been explored for the treatment of schizophrenia and cognitive impairments, although with limited success in clinical improvements (Marenco et al., 2002).
Antimutagenic and Carcinogenic Activity
Metabolic Activation of Carcinogens : Studies on the metabolic activation of carcinogenic heterocyclic amines, such as those found in cooked meats, reveal the role of quinoline derivatives in the formation of mutagenic intermediates. These findings highlight the importance of understanding the enzymatic pathways and potential risks associated with the exposure to these compounds (Yamazoe et al., 1983).
Antimalarial Activity
Synthesis of Antimalarial Compounds : The synthesis and evaluation of quinoline derivatives for antimalarial activity have been a significant area of research. These studies aim to develop more effective and less toxic antimalarials by exploring various substituted analogues of quinoline (Lamontagne et al., 1989).
特性
IUPAC Name |
N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)12-23(20(25)16-7-5-9-21-11-16)13-17-10-15-6-3-4-8-18(15)22-19(17)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBANQOSTVAJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)